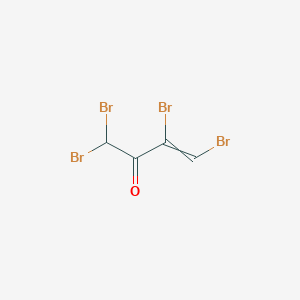
1,1,3,4-Tetrabromobut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,4-Tetrabromobut-3-en-2-one is a halogenated organic compound characterized by the presence of four bromine atoms attached to a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,4-Tetrabromobut-3-en-2-one can be synthesized through the bromination of but-3-en-2-one. The reaction typically involves the addition of bromine (Br₂) to but-3-en-2-one under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the selective addition of bromine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the consistency and purity of the product. The reaction conditions are optimized to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions: 1,1,3,4-Tetrabromobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures or the cleavage of the butenone backbone.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while reduction reactions can produce less brominated or fully debrominated compounds.
科学的研究の応用
1,1,3,4-Tetrabromobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ interactions with biological systems.
Medicine: Research into its potential as a pharmacophore for developing new drugs is ongoing.
Industry: It is used in the production of flame retardants and other brominated materials due to its high bromine content.
作用機序
The mechanism by which 1,1,3,4-Tetrabromobut-3-en-2-one exerts its effects involves interactions with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
1,1,2,3-Tetrabromopropane: Another brominated compound with a similar structure but different reactivity.
1,1,3,3-Tetrabromobutane: Shares the tetrabromo characteristic but has a different carbon backbone.
Uniqueness: 1,1,3,4-Tetrabromobut-3-en-2-one is unique due to its specific arrangement of bromine atoms and the presence of a double bond in the butenone structure. This configuration imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and material science.
特性
CAS番号 |
56020-83-8 |
|---|---|
分子式 |
C4H2Br4O |
分子量 |
385.67 g/mol |
IUPAC名 |
1,1,3,4-tetrabromobut-3-en-2-one |
InChI |
InChI=1S/C4H2Br4O/c5-1-2(6)3(9)4(7)8/h1,4H |
InChIキー |
QDMHHSIUMQQFCZ-UHFFFAOYSA-N |
正規SMILES |
C(=C(C(=O)C(Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
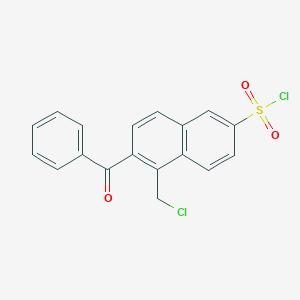


![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)

![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)

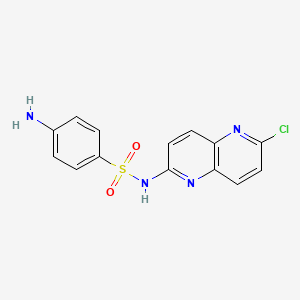
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
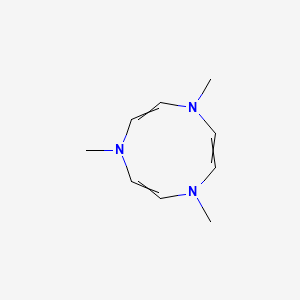
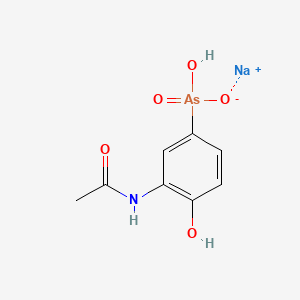
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
